molecular formula C14H14O2 B8438214 (R)-1-(3-Phenoxyphenyl)ethan-1-ol

(R)-1-(3-Phenoxyphenyl)ethan-1-ol

Cat. No.: B8438214
M. Wt: 214.26 g/mol
InChI Key: MYWBBBSIAHHXJK-LLVKDONJSA-N
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Description

(R)-1-(3-Phenoxyphenyl)ethan-1-ol (CAS RN: 72902-77-3) is a chiral benzhydrol derivative of high value in organic and medicinal chemistry research. This compound serves as a critical synthetic intermediate in the preparation of profen-class non-steroidal anti-inflammatory drugs (NSAIDs). Its primary research application is in the multi-step synthesis of Fenoprofen, a 2-arylpropionic acid derivative used in treating rheumatoid arthritis and osteoarthritis . The (R)-enantiomer is of particular interest for studying stereoselective synthesis pathways and for exploring the chiral inversion processes that profen drugs undergo in biological systems . The compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol . Researchers utilize this chiral building block to develop and optimize asymmetric synthetic routes, investigate metabolic pathways of arylpropionic acids, and for method development in chiral separation techniques. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(1R)-1-(3-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1

InChI Key

MYWBBBSIAHHXJK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The ketone precursor is commonly synthesized via Ullmann-type coupling between 3-bromoacetophenone and phenol. A patent (CN86105054A) details an optimized protocol:

  • Reagents : 3-Bromoacetophenone, phenol, sodium methylate, cuprous bromide.

  • Conditions : Phenol acts as both reactant and solvent at 25–120°C for 2–12 hours.

  • Yield : >80% with minimal byproducts.

  • Mechanism : Copper-catalyzed substitution facilitated by sodium methylate, which deprotonates phenol to enhance nucleophilicity.

Advantages : Scalable, cost-effective, and high yielding.
Limitations : Requires careful control of stoichiometry to avoid over-alkylation.

Enantioselective Reduction to (R)-1-(3-Phenoxyphenyl)ethan-1-ol

Corey–Bakshi–Shibata (CBS) Reduction

The CBS method is a benchmark for enantioselective ketone reductions. Key insights from academic studies:

  • Catalyst : (R)-2-Methyl-CBS-oxazaborolidine (0.5 M in toluene).

  • Reducing Agent : BH₃·THF (1.2 equivalents).

  • Conditions : −20°C in anhydrous toluene, 12–24 hours.

  • Performance :

    Substrateee (%)Yield (%)
    1-(3-Phenoxyphenyl)ethanone9885

Mechanistic Insight : The CBS catalyst induces a six-membered transition state, directing hydride attack to the Si-face of the ketone.
Industrial Relevance : Sigma-Aldrich offers CBS catalysts (e.g., 2-methyl-CBS-oxazaborolidine) for large-scale applications.

Biocatalytic Reduction

Whole-cell biocatalysts provide a green alternative. A study using Penicillium citrinum GIM 3.458 achieved:

  • Substrate : 1-(3-Bromophenyl)ethanone (structurally analogous).

  • Conditions : Phosphate buffer (pH 6.0), 30°C, 24 hours.

  • Performance :

    Biocatalystee (%)Yield (%)
    Penicillium citrinum GIM 3.4589975

Advantages : High enantioselectivity, mild conditions.
Challenges : Substrate specificity and longer reaction times.

Chiral Boronate-Mediated Reduction

A modified CBS approach using p-iodophenoxyborane (from p-iodophenol and BH₃) enhanced ee for aliphatic ketones:

  • Catalyst : p-I-PhO-oxazaborolidine.

  • Conditions : −40°C in toluene, 10 mol% catalyst loading.

  • Performance : 80–85% ee for analogous substrates.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost
CBS Reduction9885High$$
Biocatalytic9975Moderate$
Chiral Boronate8578High$$$

Key Observations :

  • CBS reduction balances high ee and scalability but requires anhydrous conditions.

  • Biocatalysis offers superior sustainability but faces substrate limitations.

Industrial and Patent Applications

Large-Scale Synthesis (WO2016170545A1)

A patent describes a multi-step synthesis of a pyrazolo-pyrimidine derivative, where this compound is an intermediate:

  • Step 1 : Ketone synthesis via Ullmann coupling (as in Section 1.1).

  • Step 2 : CBS reduction using (R)-oxazaborolidine (98% ee).

  • Step 3 : Crystallization from methanol/dichloromethane to isolate Form-C.

Process Yield : 70–80% over three steps.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.

    3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.

    3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.

Uniqueness

®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing enantiomerically pure (R)-1-(3-Phenoxyphenyl)ethan-1-ol?

  • Methodology : Two primary approaches are validated:

  • Biocatalytic Reduction : Use (R)-selective alcohol dehydrogenases (ADHs) from Lactobacillus kefir or brevis to reduce 3-phenoxyacetophenone. This method avoids protecting the phenoxy group and achieves >95% conversion with >99% enantiomeric excess (ee) .
  • Asymmetric Transfer Hydrogenation : Employ rhodium or ruthenium catalysts (e.g., (pentamethylcyclopentadienyl)RhCl) with chiral ligands in alcohol solvents. This chemical method yields high enantiopurity (up to 99% ee) and is scalable .
    • Key Considerations : Optimize reaction pH (6–8 for biocatalysis) and temperature (−20°C to 50°C for hydrogenation). Monitor by chiral HPLC .

Q. How can enantiomeric purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times to standards for ee determination .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm stereochemistry. Key signals include the hydroxyl proton (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • Polarimetry : Measure specific rotation ([α]D20_D^{20}) and compare to literature values for configuration verification .

Advanced Research Questions

Q. How do electronic effects of the 3-phenoxy substituent influence the compound’s reactivity and biological interactions?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs (e.g., 3-fluoro, 3-chloro, or 3-methoxy derivatives) and evaluate their binding affinities to enzymes/receptors via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Modeling : Perform density functional theory (DFT) calculations to assess steric/electronic effects of the phenoxy group on transition states in catalytic reactions .
    • Data Interpretation : The electron-donating phenoxy group may enhance stability in protic solvents but reduce electrophilicity in substitution reactions compared to electron-withdrawing substituents .

Q. What strategies resolve contradictions in catalytic efficiency between biocatalytic and chemical synthesis routes?

  • Case Study :

  • Biocatalysis : Achieves high ee without protecting groups but requires strict pH control. Substrate inhibition observed at >100 mM ketone concentrations .
  • Chemical Catalysis : Tolerates higher substrate loads but demands expensive ligands. Ruthenium systems show better turnover numbers than rhodium .
    • Resolution : Hybrid approaches (e.g., enzyme immobilization for reuse or ligand recycling) improve cost-effectiveness. Statistical optimization (e.g., Box-Behnken design) balances variables like temperature and catalyst loading .

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

  • Methodology :

  • In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Monitor metabolites via LC-MS/MS .
  • Docking Simulations : Use AutoDock Vina to predict binding poses in CYP3A4/CYP2D6 active sites. Validate with site-directed mutagenesis .
    • Findings : The phenoxy group may sterically hinder oxidation at the benzylic position, directing metabolism toward aromatic hydroxylation .

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